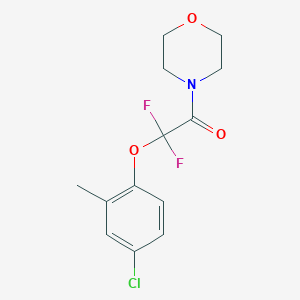

2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone”, there are related compounds that have been synthesized. For instance, a preparation method for octyl ®-2- (4-chloro-2-methylphenoxy) propionate, a root retarder, has been described . The process involves using L-ethyl lactate as a raw material to perform sulfonation with p-toluenesulfonyl chloride to obtain a corresponding sulfonyl ester compound .Scientific Research Applications

Synthetic Routes and Chemical Transformations

New Synthetic Routes to β-Polyketone Derivatives

The compound is involved in reactions that explore synthetic routes to β-polyketone derivatives, demonstrating its utility in creating complex organic molecules. Such pathways are crucial for the development of new materials and pharmaceuticals (Takeuchi et al., 1980).

Microwave-Assisted Synthesis

It also plays a role in the microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich Reaction. This highlights its efficiency in facilitating reactions under microwave irradiation, offering a greener and more efficient method for chemical synthesis (Aljohani et al., 2019).

Catalysis and Material Science

Catalytic Activity in Alcohol Oxidation

The structural motifs derived from this compound have been used to study the catalytic activity towards alcohol oxidation. This research is significant for industrial chemistry, where efficient and selective oxidation processes are crucial (Bhattacharjee et al., 2017).

Photophysical and Pharmaceutical Applications

Photoinitiators for Polymerization

Derivatives or related compounds have been investigated for their roles as photoinitiators in polymerization processes. Such studies are essential for developing new materials with specific optical, mechanical, or thermal properties, suitable for various industrial applications (Frick et al., 2014).

DNA-dependent Protein Kinase Inhibitors

Research has been conducted on the potential of related compounds as DNA-dependent protein kinase inhibitors, with implications for the treatment of cancer. This illustrates the compound's relevance in the search for novel therapeutic agents (Kashishian et al., 2003).

Mechanism of Action

Target of Action

It is structurally similar to the herbicide mcpa (4-chloro-2-methylphenoxyacetic acid) . MCPA acts by mimicking the plant growth hormone indoleacetic acid (IAA), which is an auxin . Auxins play a crucial role in plant growth and development .

Mode of Action

The mode of action of MCPA, and likely our compound, involves the disruption of normal plant growth patterns . When MCPA or a similar compound is absorbed by the plant, it mimics the action of the auxin hormone, leading to uncontrolled, rapid growth . This rapid growth eventually leads to the death of the plant .

Biochemical Pathways

Auxin-like compounds generally affect cell division, cell elongation, differentiation, and other processes related to plant growth .

Pharmacokinetics

Similar compounds like mcpa are known to be absorbed by plants and transported to the site of action . The bioavailability of these compounds is influenced by their chemical properties, such as solubility and stability .

Result of Action

The result of the action of 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone is likely similar to that of MCPA, causing rapid, uncontrolled growth in plants, leading to their death . This is due to the disruption of normal plant growth and development processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of ash from burnt wheat residue has been shown to affect the environmental fate of MCPA, a similar compound . The ash-amended soils were found to be more effective in sorbing MCPA, and the degradation of MCPA was substantially reduced in the presence of the ash .

Properties

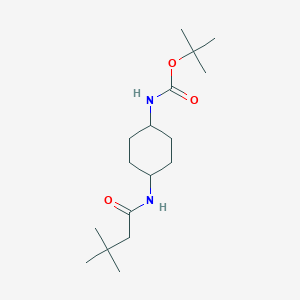

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF2NO3/c1-9-8-10(14)2-3-11(9)20-13(15,16)12(18)17-4-6-19-7-5-17/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFGQCAPVCWCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C(=O)N2CCOCC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

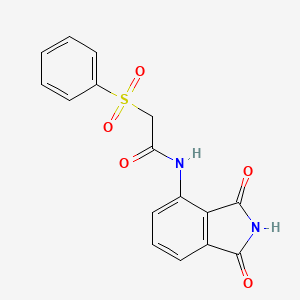

![Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2890505.png)

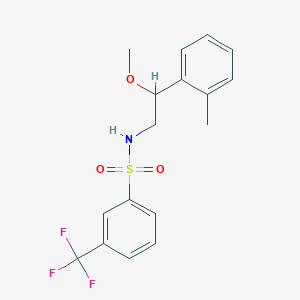

![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)

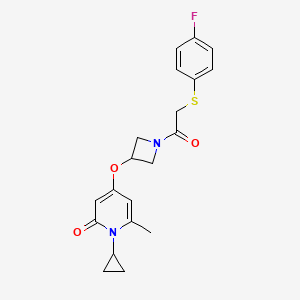

![N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2890516.png)

![6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline](/img/structure/B2890517.png)

![2-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2890518.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2890520.png)

![6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2890521.png)